molecular formula C7H11ClF3N B6216864 4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2742657-70-9

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6216864
CAS No.: 2742657-70-9
M. Wt: 201.6
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Description

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a fluorinated bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a trifluoromethyl group and a bicyclic framework, making it a valuable building block in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes. This reaction is facilitated by the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm, yielding the bicyclic scaffold in good yields . Switching the solvent to acetonitrile can further improve the yield to 90% .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to its specific combination of a trifluoromethyl group and a bicyclic azabicyclohexane framework. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in drug design and other applications .

Properties

CAS No.

2742657-70-9

Molecular Formula

C7H11ClF3N

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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